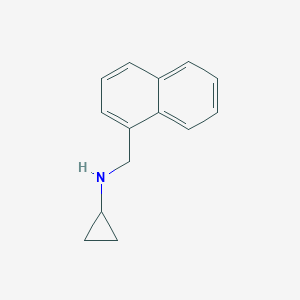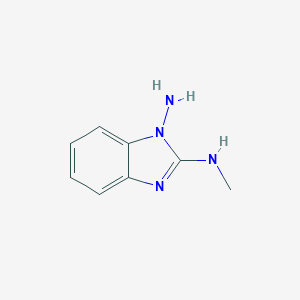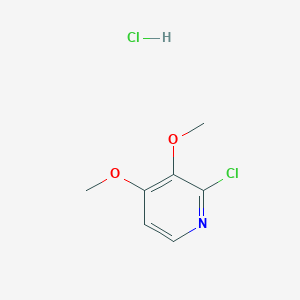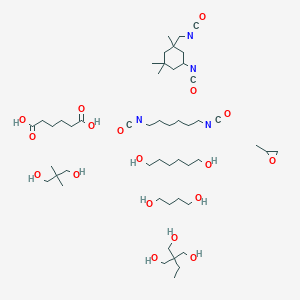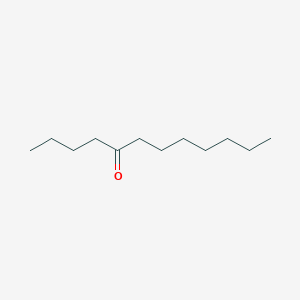
5-Dodecanone
Overview
Description
5-Dodecanone, also known as butyl heptyl ketone, is an organic compound with the molecular formula C₁₂H₂₄O. It is a ketone with a twelve-carbon chain and a carbonyl group located at the fifth carbon atom. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Dodecanone can be synthesized through several methods. One common method involves the catalytic hydrogenation of dodecanone to produce dodecanol. This process uses a catalyst such as [RuCl₂(NNHPPhPPh₂)] and hydrogen gas . The reaction conditions are typically mild, making it an efficient and environmentally friendly method.
Industrial Production Methods: In industrial settings, this compound can be produced through the oxidation of dodecane or the hydrolysis of dodecanoyl chloride. These methods are scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Dodecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce dodecanoic acid.
Reduction: It can be reduced to produce dodecanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: Dodecanoic acid.
Reduction: Dodecanol.
Substitution: Various alkylated and halogenated derivatives.
Scientific Research Applications
5-Dodecanone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: It is used in studies related to lipid metabolism and enzyme activity.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and surfactants.
Mechanism of Action
The mechanism of action of 5-Dodecanone involves its interaction with various molecular targets. In biological systems, it can interact with enzymes involved in lipid metabolism, altering their activity. In chemical reactions, its carbonyl group is highly reactive, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2-Dodecanone: Similar in structure but with the carbonyl group at the second carbon.
4-Dodecanone: Similar in structure but with the carbonyl group at the fourth carbon.
6-Dodecanone: Similar in structure but with the carbonyl group at the sixth carbon.
Uniqueness of 5-Dodecanone: this compound is unique due to the position of its carbonyl group, which imparts specific reactivity and properties. This makes it particularly useful in certain chemical syntheses and industrial applications where other dodecanones may not be as effective.
Properties
IUPAC Name |
dodecan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-3-5-7-8-9-11-12(13)10-6-4-2/h3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXYUCZSYSEALW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074284 | |
| Record name | 5-Dodecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 5-Dodecanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11269 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
19780-10-0 | |
| Record name | 5-Dodecanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Dodecanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-DODECANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Dodecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecan-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-DODECANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F67CSB3DU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-Dodecanone in the degradation of Poly(vinyl alcohol) (PVA)?
A1: While this compound itself is not directly involved in the degradation of PVA, a structurally similar compound, 7-hydroxy-5-dodecanone, plays a crucial role in the process as described in one study []. This study investigates the enzymatic degradation of PVA using enzymes from Pseudomonas sp. Specifically, the secondary alcohol oxidase from this bacteria can oxidize various substrates, including 7-hydroxy-5-dodecanone. This enzymatic oxidation is a key step in the degradation pathway of PVA.
Q2: Can you elaborate on the structural features of this compound and its isomers?
A2: this compound is an aliphatic ketone with the molecular formula C12H24O. It is a structural isomer of other dodecanones, meaning they share the same molecular formula but have different arrangements of atoms. While the provided research articles do not offer detailed spectroscopic data for this compound, they do mention the presence of a sesquiterpene ketone in the essential oil of Eryngium foetidum, Linn []. Sesquiterpene ketones, including those potentially isomeric to this compound, are known for their diverse structures and often characterized using techniques like NMR and mass spectrometry.
Q3: Are there any known applications of this compound or its derivatives in the fragrance industry?
A3: Although not explicitly mentioned, the research on Eryngium foetidum, Linn essential oil [] suggests a potential application for this compound or its derivatives in the fragrance industry. The study identifies a mixture of 2,4,5-trimethylbenzaldehyde, this compound, and 4-hydroxy-3,5-dimethylacetophenone as a significant component (72.73%) of the oil. This suggests that this compound, possibly in combination with other identified compounds, could contribute to the characteristic aroma of the plant and might be of interest for fragrance development.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



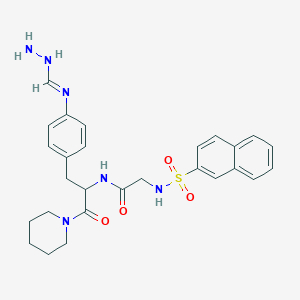

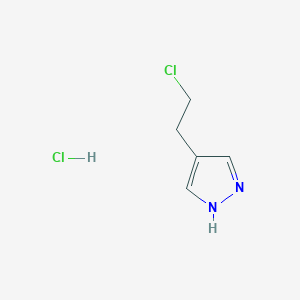
![Furo[2,3-b]pyridine-2-carbonitrile](/img/structure/B24931.png)


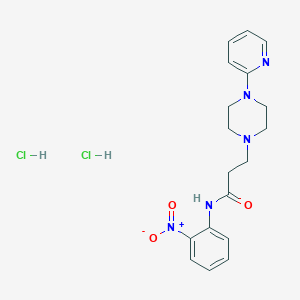
![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)
